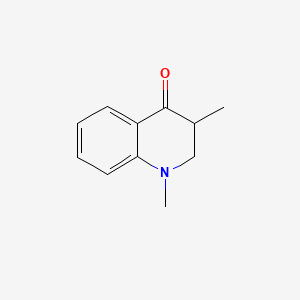

1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one

Description

Structure

3D Structure

Properties

CAS No. |

53207-49-1 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1,3-dimethyl-2,3-dihydroquinolin-4-one |

InChI |

InChI=1S/C11H13NO/c1-8-7-12(2)10-6-4-3-5-9(10)11(8)13/h3-6,8H,7H2,1-2H3 |

InChI Key |

IWTPNBHUUFMRKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C2=CC=CC=C2C1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Therapeutic Potential of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one Derivatives: A Technical Guide

Executive Summary

The 2,3-dihydroquinolin-4(1H)-one scaffold (often referred to as 1,2,3,4-tetrahydro-4-quinolone) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This guide focuses specifically on the 1,3-dimethyl substituted variants. The introduction of an N-methyl group at position 1 and a methyl substituent at position 3 creates a unique pharmacophore with enhanced lipophilicity, blood-brain barrier (BBB) permeability, and stereochemical complexity.

This whitepaper analyzes the synthetic accessibility, structure-activity relationships (SAR), and dual-therapeutic potential (Oncology and Neurology) of these derivatives. It provides actionable protocols for synthesis and biological validation, grounded in recent high-impact literature.

Part 1: Chemical Architecture & Rational Design

The Pharmacophore

The 1,3-dimethyl-2,3-dihydroquinolin-4(1H)-one core is defined by a bicyclic system containing a benzene ring fused to a six-membered nitrogen-containing ring bearing a ketone.

-

Position 1 (N-Methylation): Unlike the free amine (NH), the N-methyl group removes a hydrogen bond donor, significantly increasing logP. This modification is critical for CNS-active drugs, facilitating passive transport across the blood-brain barrier.

-

Position 3 (C-Methylation): The C3 methyl group introduces a chiral center. Biological activity often diverges significantly between enantiomers (

vs -

Position 4 (Ketone): The carbonyl oxygen serves as a critical hydrogen bond acceptor, essential for interaction with serine or threonine residues in target enzyme active sites (e.g., Acetylcholinesterase or Tubulin).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic modification points of the scaffold.

Figure 1: Strategic Structure-Activity Relationship (SAR) map for the 1,3-dimethyl-2,3-dihydroquinolin-4(1H)-one scaffold.

Part 2: Synthetic Pathways[1][2]

Efficient synthesis is the bottleneck of library generation. While Dieckmann cyclization is a classic route, it often requires harsh conditions. We recommend the Intramolecular Friedel-Crafts Acylation or Photochemical Cyclization for higher precision and yield.

Recommended Protocol: Intramolecular Friedel-Crafts Acylation

This pathway constructs the 1,3-dimethyl core from readily available N-methylaniline and methacrylic acid derivatives.

Figure 2: Synthetic workflow for the generation of the 1,3-dimethyl core via Friedel-Crafts acylation.

Detailed Synthetic Protocol

Objective: Synthesis of 1,3-dimethyl-2,3-dihydroquinolin-4(1H)-one.

-

Conjugate Addition:

-

Mix N-methylaniline (10 mmol) and methacrylic acid (12 mmol) in toluene (20 mL).

-

Reflux for 12 hours using a Dean-Stark trap to remove water.

-

Concentrate in vacuo to obtain the crude acid intermediate.

-

-

Cyclization:

-

Dissolve the crude acid in dry Dichloromethane (DCM, 50 mL).

-

Add Thionyl Chloride (15 mmol) dropwise at 0°C. Stir for 1 hour at Room Temperature (RT).

-

Cool the mixture to 0°C again. Add Aluminum Chloride (AlCl3, 15 mmol) in portions. Caution: Exothermic.

-

Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

-

Workup:

-

Quench carefully with ice-water. Extract with DCM (3x).

-

Wash organic layer with NaHCO3 (sat.) and Brine.

-

Dry over Na2SO4 and concentrate. Purify via column chromatography (Silica gel).

-

Part 3: Therapeutic Frontiers

Oncology: Tubulin Polymerization Inhibition

Derivatives of 2,3-dihydroquinolin-4(1H)-one, particularly those with aryl substitutions or modifications at the C3 position (e.g., 3-methylidene), have shown potent cytotoxicity against MCF-7 (Breast) and HL-60 (Leukemia) cell lines.

Mechanism: The scaffold acts as a colchicine-site binder on tubulin, preventing microtubule polymerization and arresting the cell cycle in the G2/M phase.

Key Data Summary (Representative Potency):

| Compound Variant | Target Cell Line | IC50 (µM) | Mechanism |

| 1-methyl-3-benzylidene-derivative | HL-60 | 0.7 - 2.0 | Apoptosis induction / DNA damage |

| 1-phenylsulfonyl-3-methylidene | MCF-7 | 2.5 - 5.0 | Tubulin destabilization |

| 1,3-dimethyl-6-fluoro-derivative | HCT-116 | 4.2 | ROS generation |

Neurology: Cholinesterase Inhibition

The N-methylated core mimics the hydrophobic structure of Donepezil, a standard Alzheimer's drug. The 1,3-dimethyl substitution pattern fits into the anionic sub-site of Acetylcholinesterase (AChE).

-

Rationale: The 1-methyl group enhances penetration into the CNS. The carbonyl oxygen interacts with the peripheral anionic site (PAS) of the enzyme.

-

Target: Dual inhibition of AChE and Butyrylcholinesterase (BuChE).

Part 4: Biological Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the IC50 of synthesized derivatives against cancer cell lines.[1][2]

Protocol:

-

Seeding: Seed MCF-7 or HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM medium. Incubate for 24h at 37°C (5% CO2).

-

Treatment: Dissolve 1,3-dimethyl-2,3-dihydroquinolin-4(1H)-one derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48 or 72 hours.

-

Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

Figure 3: Dual mechanism of action pathways for Oncology (Tubulin targeting) and Neurology (AChE inhibition).

References

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. International Journal of Molecular Sciences, 2021.

-

Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 2020.

-

Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal.

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry, 2018.

-

1-methyl-2,3-dihydroquinolin-4(1H)-one Chemical Properties. PubChem.

Sources

The Strategic Role of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one in Modern Pharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydroquinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This technical guide focuses on a key derivative, 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one, exploring its synthesis, chemical properties, and critical role as a pharmaceutical intermediate. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.

Introduction: The Quinolinone Core - A Privileged Scaffold in Drug Discovery

The quinolinone and its partially saturated derivatives, such as 2,3-dihydroquinolin-4(1H)-one, represent a "privileged scaffold" in drug design.[1][2] This designation stems from their ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[3] The inherent structural features of the quinolinone core, including its aromatic ring, hydrogen bond donor/acceptor sites, and conformational flexibility, make it an ideal template for the design of small molecule inhibitors and modulators of various enzymes and receptors.

Derivatives of the 2,3-dihydroquinolin-4(1H)-one nucleus are being actively investigated for the treatment of numerous diseases, including cancer, inflammatory conditions, and neurodegenerative disorders such as Alzheimer's disease.[4][5] The strategic placement of substituents on the quinolinone ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly versatile and valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).

Synthesis of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one: A Plausible and Efficient Route

While a variety of methods exist for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core, a specific, high-yield protocol for the 1,3-dimethyl derivative can be logically constructed from established synthetic transformations.[6][7] A highly efficient and plausible two-step approach involves an initial intramolecular cyclization to form the core ring system, followed by a selective N-methylation.

Step 1: Synthesis of 3-Methyl-2,3-dihydroquinolin-4(1H)-one

The initial and crucial step is the formation of the 3-methyl substituted quinolinone ring. A well-established method for this is the intramolecular Friedel-Crafts type cyclization of an N-aryl-β-amino acid derivative.

Experimental Protocol:

-

Preparation of the Precursor: N-phenyl-β-aminobutyric acid is synthesized by the Michael addition of aniline to crotonic acid. This reaction is typically carried out in a suitable solvent like ethanol at reflux.

-

Cyclization: The resulting N-phenyl-β-aminobutyric acid is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures (typically 100-140°C). The strong acid facilitates the intramolecular acylation of the aromatic ring, leading to the formation of 3-Methyl-2,3-dihydroquinolin-4(1H)-one.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a strong acid like PPA is essential to promote the endergonic intramolecular acylation of the electron-rich aniline ring.

-

Elevated temperatures are necessary to overcome the activation energy of the cyclization step.

-

The choice of a Michael addition for the precursor synthesis is a classic and efficient method for forming the required carbon-nitrogen bond.

Step 2: N-Methylation of 3-Methyl-2,3-dihydroquinolin-4(1H)-one

The final step involves the selective methylation of the nitrogen atom at the 1-position.

Experimental Protocol:

-

Deprotonation: 3-Methyl-2,3-dihydroquinolin-4(1H)-one is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the secondary amine.

-

Methylation: A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.[8] The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one is then purified by flash column chromatography.

Causality Behind Experimental Choices:

-

The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the relatively acidic N-H proton without competing side reactions.

-

Polar aprotic solvents like DMF or THF are ideal for this type of reaction as they effectively solvate the resulting anion and do not interfere with the nucleophilic attack.

-

Methyl iodide is a highly reactive and efficient methylating agent for this transformation.

Diagram of the Synthetic Workflow

Caption: Synthetic route to 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one.

Chemical Reactivity and Application as a Pharmaceutical Intermediate

1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one is a versatile intermediate that can undergo a variety of chemical transformations to generate more complex molecular architectures. The presence of the carbonyl group at the 4-position and the potential for functionalization of the aromatic ring make it a valuable building block in drug synthesis.

Key Reactions for Derivatization:

-

Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles, such as hydrazines and hydroxylamines, to introduce new heterocyclic rings.

-

Reduction: The ketone can be reduced to the corresponding alcohol, introducing a new stereocenter and a site for further functionalization.

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity of the final compound.

-

Alpha-Functionalization: The methylene group adjacent to the carbonyl (C2) can be functionalized through enolate chemistry.

Application in the Synthesis of CNS-Active Agents:

The 1,3-dimethyl-4-oxo-tetrahydroquinoline core is a key structural motif in a number of compounds being investigated for the treatment of central nervous system (CNS) disorders, particularly Alzheimer's disease. The rationale for its use in this therapeutic area is often linked to the ability of the scaffold to interact with key enzymes involved in the pathophysiology of the disease, such as cholinesterases.

Example of a Potential Therapeutic Application:

While a direct marketed drug synthesized from 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one is not publicly documented, its structure is highly analogous to intermediates used in the synthesis of cholinesterase inhibitors. For instance, the core structure can be elaborated to incorporate functionalities known to bind to the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Diagram of a Potential Synthetic Application

Caption: A plausible synthetic route to a potential CNS-active API.

Analytical Characterization

Thorough analytical characterization is paramount to ensure the identity, purity, and quality of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one as a pharmaceutical intermediate. The following table summarizes the expected analytical data for this compound based on the analysis of structurally similar molecules.[9][10]

| Analytical Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.8-8.0 (d, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 3.5-3.7 (m, 1H, C3-H), 3.3-3.4 (s, 3H, N-CH₃), 2.6-2.8 (dd, 1H, C2-H), 2.3-2.5 (dd, 1H, C2-H), 1.2-1.4 (d, 3H, C3-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195-197 (C=O), 145-147 (Ar-C), 130-135 (Ar-CH), 125-128 (Ar-CH), 115-120 (Ar-C), 110-115 (Ar-CH), 50-55 (C2), 40-45 (N-CH₃), 35-40 (C3), 15-20 (C3-CH₃) |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺: 190.1226 (for C₁₂H₁₅NO) |

| Infrared (IR) | ν (cm⁻¹): ~1680 (C=O stretch), ~2950 (C-H stretch), ~1600 (C=C aromatic stretch) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment; retention time dependent on column and mobile phase. |

Conclusion and Future Perspectives

1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one is a strategically important pharmaceutical intermediate with significant potential in the development of novel therapeutics, particularly for CNS disorders. Its synthesis, while not extensively documented for this specific derivative, can be reliably achieved through well-established synthetic methodologies. The versatility of its chemical structure allows for the creation of diverse libraries of compounds for biological screening.

Future research in this area should focus on the development of stereoselective syntheses of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one, as the stereochemistry at the C3 position is likely to have a profound impact on biological activity. Furthermore, the exploration of this intermediate in the synthesis of novel compounds targeting other therapeutic areas beyond CNS disorders is a promising avenue for future drug discovery efforts. The continued investigation of the 2,3-dihydroquinolin-4(1H)-one scaffold and its derivatives will undoubtedly lead to the discovery of new and improved medicines.

References

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.

- 2,3-Dihydroquinolin-4-one synthesis - Organic Chemistry Portal.

- Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry.

- A new concise synthesis of 2,3-dihydroquinazolin-4(1H)

- Dihydroquinolinone synthesis - Organic Chemistry Portal.

- Quinolin-4-ones: Methods of Synthesis and Applic

- A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4- tetrahydroisoquinoline, an Inducer of Parkinson-like Symptoms. Chemical and Pharmaceutical Bulletin.

- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic m

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Intramolecular cyclizations initiated by DMTSM or DMTSF.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.

- BRPI0508263B1 - 1, 2, 3, 4-TETRA-HYDRO-ISOQUINOLINE DERIVATIVES, PHARMACEUTICAL COMPOSITION, AND, USE OF 1, 2, 3, 4-TETRA-HYDRO-ISOQUINOLINE DERIVATIVES - Google P

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. NIH.

- New amidines from intramolecular cyclization in triflic acid of nitroketene aminals with a tethered phenyl ring. Indian Academy of Sciences.

- Methylation synthesis method of N-heterocyclic compound - Google P

- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.

- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing.

- US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google P

- Selective Biocatalytic N‐Methylation of Unsatur

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- NaI-Mediated Electrochemical Cyclization-Desulfurization for the Synthesis of N-Substituted 2-Aminobenzimidazoles. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 7. Dihydroquinolinone synthesis [organic-chemistry.org]

- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. acgpubs.org [acgpubs.org]

The Privileged Scaffold: A Technical Guide to N-Methylated Dihydroquinolin-4-ones

Executive Summary

The N-methylated 2,3-dihydroquinolin-4(1H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike their fully aromatic counterparts (4-quinolones), dihydroquinolin-4-ones possess a non-planar, puckered heterocyclic ring that offers unique stereochemical vectors for drug design. The introduction of an N-methyl group at position 1 is a critical structure-activity relationship (SAR) modification, significantly altering lipophilicity (LogP), metabolic stability, and hydrogen-bond donor/acceptor profiles.

This guide synthesizes the historical evolution, synthetic methodologies, and pharmacological utility of this core, designed for application scientists and medicinal chemists.

Part 1: Structural Fundamentals & Historical Genesis

The Chemotype

The core structure consists of a benzene ring fused to a six-membered nitrogen-containing ring bearing a ketone at position 4. The "dihydro" designation indicates saturation at the C2-C3 bond, distinguishing it from the fully aromatic quinolone antibiotics (e.g., ciprofloxacin).

-

IUPAC Name: 1-methyl-2,3-dihydroquinolin-4(1H)-one

-

Key Feature: The nitrogen atom is tertiary due to methylation, preventing it from acting as a hydrogen bond donor. This often improves blood-brain barrier (BBB) permeability compared to the secondary amine (NH) analog.

Historical Context

The discovery of dihydroquinolin-4-ones is inextricably linked to the "Golden Age" of dye and antimalarial chemistry in the late 19th and early 20th centuries.

-

1877 (Friedel & Crafts): The foundational acylation chemistry was established.[1]

-

Early 1900s: Researchers attempting to synthesize quinine analogs utilized cyclization strategies that accessed the dihydroquinoline core.

-

Natural Products: The scaffold mimics natural alkaloids such as Graveolin (from Ruta graveolens), although natural versions are often fully aromatic. The dihydro- form is frequently a biosynthetic intermediate or a reduced metabolite.

Part 2: Synthetic Evolution

The synthesis of N-methylated dihydroquinolin-4-ones has evolved from harsh acid-catalyzed cyclizations to elegant transition-metal-catalyzed cascades.

Classical Route: Intramolecular Friedel-Crafts Acylation

The most robust industrial route involves the cyclization of N-methyl-N-phenyl-β-alanine derivatives.

-

Mechanism: The carboxylic acid (or acid chloride) is activated by a Lewis or Brønsted acid, generating an acylium ion. This electrophile attacks the ortho-position of the benzene ring.

-

The "N-Methyl" Advantage: The electron-donating nature of the N-methyl group activates the benzene ring, facilitating the electrophilic aromatic substitution (EAS) more effectively than the free amine.

Modern Route: Tandem Aza-Michael/Cyclization

Modern methodologies often utilize "One-Pot" strategies starting from 2'-aminochalcones or related precursors, often employing enantioselective organocatalysts to set stereocenters at C2 or C3.

Caption: Comparative workflow of Classical (Friedel-Crafts) vs. Modern synthetic strategies.

Part 3: Pharmacological Significance & SAR

The "N-Methyl Effect"

Methylation at the N1 position is not merely a protecting group strategy; it is a functional modification that alters the physicochemical profile:

-

Conformational Lock: It reduces the flexibility of the nitrogen lone pair, often favoring specific ring puckering angles.

-

Metabolic Stability: It blocks N-glucuronidation, a common Phase II metabolic clearance pathway for secondary amines.

-

Solubility: It removes the strong hydrogen bond donor (N-H), lowering the melting point and often improving lipid solubility.

Therapeutic Applications

| Therapeutic Area | Mechanism of Action | Role of Scaffold |

| Anticancer | Tubulin Polymerization Inhibition | Mimics the colchicine binding site pharmacophore. |

| Antimalarial | Heme Polymerization Inhibition | Structurally related to chloroquine; interferes with parasite heme detoxification. |

| Antiviral | Tat-TAR Interaction (HIV) | The planar-like core intercalates into viral RNA structures. |

| Biodiesel Additive | Antioxidant | The dihydroquinoline core acts as a radical scavenger, stabilizing fuels. |

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 1-Methyl-2,3-dihydroquinolin-4(1H)-one via Polyphosphoric Acid (PPA) Cyclization

Objective: To synthesize the title compound from N-methyl-N-phenyl-3-aminopropanoic acid using a solvent-free acid-catalyzed cyclization. This method is chosen for its high reliability and scalability.

Reagents:

-

N-methyl-N-phenyl-3-aminopropanoic acid (Precursor)

-

Polyphosphoric Acid (PPA) (Reagent grade, >83% phosphate content)

-

Sodium Hydroxide (NaOH) (for neutralization)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl)

Step-by-Step Methodology:

-

Preparation of Reaction Matrix:

-

In a 250 mL round-bottom flask, place 20 g of Polyphosphoric Acid (PPA).

-

Heat the PPA to 80°C to lower its viscosity.

-

Critical Step: Add 2.0 g (approx. 11 mmol) of N-methyl-N-phenyl-3-aminopropanoic acid portion-wise. Mechanical stirring is recommended due to high viscosity.

-

-

Cyclization (The Friedel-Crafts Event):

-

Increase temperature to 100°C .

-

Stir for 2 hours . The mixture will turn from a pale yellow to a deep amber/reddish color, indicating the formation of the acylium ion and subsequent ring closure.

-

Monitoring: Monitor by TLC (30% Ethyl Acetate in Hexane). The starting material (acid) will disappear, and a less polar spot (ketone) will appear.

-

-

Quenching & Workup:

-

Cool the reaction mixture to roughly 60°C (do not cool to RT, or it will solidify into a glass).

-

Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. The PPA will hydrolyze.

-

Neutralize the aqueous solution to pH 8 using 4M NaOH solution. Caution: Exothermic reaction.

-

-

Extraction & Purification:

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Combine organic layers and wash with Brine (1 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

-

Yield Expectation: 75-85% as a yellow oil or low-melting solid.

Caption: Operational workflow for the PPA-mediated synthesis of the dihydroquinolinone core.

References

-

Kouznetsov, V. V. (2009).[2] Recent Synthetic Developments in a Powerful Imino Diels–Alder Reaction (Povarov Reaction): Application to the Synthesis of N-Polyheterocycles and Related Alkaloids. Tetrahedron, 65(14), 2721–2750.[2] Link[2]

-

Pandit, R. P., Sharma, K., & Lee, Y. R. (2015).[3] A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47, 3881-3890.[3] Link

-

Barmak, et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 576513, 1-Methyl-3,4-dihydroquinolin-2(1H)-one (Isomer Reference). PubChem. Link

-

Mahala, S., et al. (2025).[3][4] A catalytic one-pot cascade dehydrogenative cyclization of 1-(2-aminophenyl)ethanone with primary alcohols. Journal of Organic Chemistry, 90, 3789-3795.[3] Link

Sources

Methodological & Application

Strategic Methylation of 2,3-Dihydroquinolin-4(1H)-one: Regiocontrol and Synthetic Protocols

Topic: Reagents required for the methylation of 2,3-dihydroquinolin-4(1h)-one Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists

Abstract

The 2,3-dihydroquinolin-4(1H)-one scaffold (also known as 1,2,3,4-tetrahydro-4-quinolinone) is a privileged pharmacophore in drug discovery, serving as a precursor for diverse therapeutic agents targeting VEGFR2, GABAA receptors, and various kinases. Methylation of this core is a critical derivatization step that alters lipophilicity, metabolic stability, and receptor binding affinity. This application note provides a definitive guide to the reagents and protocols required for methylating this substrate. Crucially, it distinguishes between the kinetically favored N-methylation (Position 1) and the thermodynamically challenging C-methylation (Position 3), offering validated workflows for achieving high regioselectivity.

Structural Analysis & Reactivity Profile

Before selecting reagents, one must understand the electronic landscape of 2,3-dihydroquinolin-4(1H)-one. The molecule presents two primary sites for electrophilic attack, necessitating distinct synthetic strategies.

-

Site A: Nitrogen (N1) - The Nucleophile.

-

Nature: Secondary aniline.

-

Reactivity: Moderately nucleophilic. The lone pair is partially delocalized into the benzene ring but remains the most reactive site for alkylation under basic conditions.

-

pKa: ~25 (DMSO).

-

-

Site B: Alpha-Carbon (C3) - The Enolate.

-

Nature: Methylene group

to the ketone. -

Reactivity: Acidic protons (pKa ~19-20). Deprotonation yields an enolate capable of C-alkylation.

-

Challenge: Without N-protection, N-alkylation dominates due to faster kinetics.

-

Reactivity Visualization

Figure 1: Reactivity profile of the dihydroquinolinone core. N-alkylation is the default pathway under standard conditions.

Protocol A: N-Methylation (Dominant Pathway)

This is the most common modification. The secondary amine is alkylated using an electrophilic methyl source under basic conditions.

Reagents & Materials

| Component | Reagent | Role | Preferred Grade |

| Substrate | 2,3-Dihydroquinolin-4(1H)-one | Starting Material | >98% HPLC |

| Methyl Source | Iodomethane (MeI) | Electrophile | ReagentPlus®, 99% |

| Base | Potassium Carbonate (K₂CO₃) | Acid Scavenger | Anhydrous, Granular |

| Solvent | DMF or Acetone | Medium | Anhydrous |

| Work-up | Ethyl Acetate / Brine | Extraction | ACS Grade |

Step-by-Step Protocol

Safety Note: Iodomethane is a volatile neurotoxin and carcinogen. Handle only in a functioning fume hood.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

-

Base Addition: Add K₂CO₃ (2.0 – 3.0 equiv). The excess base ensures complete deprotonation of the H-I byproduct.

-

Alkylation: Add Iodomethane (1.5 – 2.0 equiv) dropwise via syringe.

-

Note: A slight excess of MeI drives the reaction to completion.

-

-

Reaction: Stir the mixture at 80°C for 4–12 hours.

-

Quench & Work-up:

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–95% Product: 1-Methyl-2,3-dihydroquinolin-4(1H)-one.

Protocol B: C-Methylation (Alpha-Alkylation)

Direct treatment of the unprotected substrate with strong base and MeI will result in N-methylation or a mixture of N,C-dimethylation. To selectively methylate Position 3, a Protection-Alkylation-Deprotection strategy is required.

Reagents & Materials

| Component | Reagent | Role |

| Protecting Group | Di-tert-butyl dicarbonate (Boc₂O) | Masks Nitrogen |

| Base (Enolization) | LiHMDS or LDA (1.0 M in THF) | Generates Enolate |

| Methyl Source | Iodomethane (MeI) | Electrophile |

| Solvent | THF (Tetrahydrofuran) | Anhydrous, Inhibitor-free |

| Deprotection | TFA (Trifluoroacetic acid) | Removes Boc |

Step-by-Step Protocol

Phase 1: N-Protection

-

Dissolve substrate in DCM. Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

-

Stir at RT for 4 hours until conversion to N-Boc-2,3-dihydroquinolin-4-one is complete.

-

Perform standard aqueous work-up and pass through a short silica plug.

Phase 2: C-Alkylation

-

Enolization: In a flame-dried flask under Argon, dissolve the N-Boc intermediate in anhydrous THF . Cool to -78°C .

-

Add LiHMDS (1.1 equiv) dropwise. Stir for 30–60 minutes at -78°C to form the lithium enolate.

-

Methylation: Add Iodomethane (1.2 equiv) dropwise.

-

Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[3]

Phase 3: Deprotection

-

Dissolve the crude C-methylated intermediate in DCM/TFA (4:1 ratio).

-

Stir at RT for 1 hour.

-

Neutralize with saturated NaHCO₃ and extract.

Mechanism of Action (C-Methylation)

Figure 2: The "Protect-Alkylate-Deprotect" strategy ensures regioselectivity at the carbon position.

Reagent Selection Guide

Comparison of methylation agents for the 2,3-dihydroquinolin-4(1H)-one system.

| Reagent | Reactivity | Toxicity | Recommended Use |

| Iodomethane (MeI) | High | High (Neurotoxin) | Standard. Best for small-scale and difficult substrates. |

| Dimethyl Sulfate (DMS) | High | High (Mutagen) | Scale-up. Cheaper than MeI but harder to handle safely. |

| Dimethyl Carbonate (DMC) | Low | Low (Green) | Green Chemistry. Requires autoclave/pressure (>180°C) and catalyst (DBU/Zeolites). |

| Formaldehyde / H₂ | Moderate | Moderate | Reductive Alkylation. Good for N-methylation if avoiding alkyl halides. |

Troubleshooting & Optimization

Common Issues

-

Over-alkylation (Quaternization):

-

O-Alkylation:

-

Incomplete Reaction:

-

Solution: If using K₂CO₃/Acetone, switch to Cs₂CO₃/DMF. Cesium is a larger cation ( "Cesium Effect") that improves solubility and nucleophilicity.

-

References

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic Studies. (Demonstrates S- vs N- vs O- selectivity). [Link]

-

National Institutes of Health (PMC). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones. [Link]

-

Organic Chemistry Portal. Eschweiler-Clarke Reaction: Mechanism and Protocols. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. aurigeneservices.com [aurigeneservices.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 7. Late-stage oxidative C(sp3)–H methylation - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-assisted synthesis of 1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one , a privileged scaffold in medicinal chemistry found in antitumor and antibacterial agents.

Traditional thermal synthesis of this molecule relies on heating N-alkylanilines with acrylic acid derivatives in Polyphosphoric Acid (PPA) at high temperatures (

The Solution: We utilize Eaton’s Reagent (7.7 wt%

Strategic Analysis: Why Microwave + Eaton’s Reagent?

The Thermal Limitation

The classical route involves the condensation of N-methylaniline with methacrylic acid followed by intramolecular Friedel-Crafts cyclization.

-

Viscosity Barrier: PPA is extremely viscous at room temperature. Conventional heating creates severe thermal gradients—the vessel walls overheat while the core remains cool, promoting side reactions (polymerization of methacrylic acid).

-

Stirring Issues: Poor mass transfer limits the reaction rate.

The Microwave Advantage

Microwave irradiation heats the reaction mixture directly through dielectric loss .

-

Eaton’s Reagent: Unlike PPA, Eaton’s reagent is a mobile liquid at room temperature. It couples efficiently with microwave energy (

is high), allowing rapid, uniform heating. -

Mechanism: The microwave field aligns the dipoles of the methanesulfonic acid, generating internal heat that drives the dehydration and cyclization steps simultaneously.

Reaction Mechanism & Pathway

The synthesis proceeds via a One-Pot Tandem Sequence :

-

Michael Addition: N-methylaniline undergoes conjugate addition to methacrylic acid to form the intermediate 3-(methyl(phenyl)amino)-2-methylpropanoic acid.

-

Intramolecular Acylation: In the presence of

, the carboxylic acid is activated (forming a mixed anhydride or acylium species), which undergoes intramolecular Friedel-Crafts acylation to close the ring.

Visualizing the Pathway

Figure 1: Mechanistic pathway for the tandem condensation-cyclization sequence.

Materials & Equipment

| Component | Specification | Role |

| Reactor | Single-mode MW Reactor (e.g., Anton Paar Monowave / CEM Discover) | Energy Source |

| Vessel | 10 mL or 30 mL Borosilicate glass vial (Pressure rated >20 bar) | Containment |

| Reagent A | N-Methylaniline (>98%) | Nucleophile |

| Reagent B | Methacrylic Acid (>99%, stabilized) | Electrophile |

| Catalyst/Solvent | Eaton’s Reagent ( | Catalyst & MW Absorber |

| Quench | Ice-cold Sodium Bicarbonate (sat.[1][2] aq.) | Neutralization |

Experimental Protocol

Safety Note: Eaton’s reagent is corrosive. Methacrylic acid is a lachrymator. Perform all reagent handling in a fume hood.

Step 1: Reaction Assembly

-

Equip a 10 mL microwave process vial with a magnetic stir bar.

-

Add N-methylaniline (1.0 mmol, 107 mg).

-

Add Methacrylic acid (1.2 mmol, 103 mg). Note: A slight excess of acid compensates for potential polymerization.

-

Gently swirl to mix.

-

Add Eaton’s Reagent (2.0 mL) dropwise.

-

Observation: The mixture may warm slightly and turn light orange.

-

-

Seal the vial with a PTFE/Silicone septum cap.

Step 2: Microwave Irradiation

Program the reactor with the following parameters. Note the use of a "Ramp" to prevent pressure spikes.

| Parameter | Setting | Rationale |

| Temperature | 110 °C | Optimal for cyclization without charring. |

| Hold Time | 15:00 min | Sufficient for >95% conversion. |

| Ramp Time | 2:00 min | Prevents thermal runaway in ionic medium. |

| Stirring | High (600-800 rpm) | Essential for uniform heat distribution. |

| Power Max | 150 W (Dynamic) | Reactor modulates power to hold temp. |

| Pressure Limit | 15 bar | Safety cutoff (reaction generates low pressure). |

Step 3: Work-up & Isolation

-

Cool the vial to 50°C using compressed air (integrated in most reactors).

-

Pour the reaction mixture slowly into 50 mL of crushed ice/water .

-

Neutralize by slowly adding saturated

solution until pH ~8.-

Caution:

evolution will be vigorous.

-

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine (

mL), dry over

Step 4: Purification

-

Crude Appearance: Yellow to orange oil.

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:Ethyl Acetate (90:10 to 80:20).

-

Yield Expectation: 75–85% isolated yield.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Characterization Data (Expected)

To validate the synthesis, compare spectral data against these standard values:

-

Physical State: Pale yellow oil or low-melting solid.

-

H NMR (400 MHz,

- 7.95 (dd, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 6.80 (m, 2H, Ar-H).

- 3.85 (m, 1H, C2-H).

-

3.05 (s, 3H, N-

- 2.75 (m, 1H, C3-H).

-

1.25 (d, 3H, C3-

-

MS (ESI): Calculated for

: 175.10; Found

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete Cyclization | Increase Temp to 120°C or Time to 25 min. Ensure Eaton's reagent is fresh (absorbs water over time). |

| Charring/Black Tar | Thermal Runaway | Reduce Ramp speed. Ensure stirring is vigorous. Reduce Temp to 100°C. |

| Polymerization | Methacrylic Acid instability | Add a radical inhibitor (e.g., Hydroquinone, 1 mg) if using older reagents. |

| Pressure Spike | Volatile impurities | Ensure reagents are dry. Use a vessel with adequate headspace (fill volume <60%). |

References

-

Microwave-Assisted Synthesis of Nitrogen Heterocycles

- Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

- Source: Frontiers in Chemistry (2019).

-

URL:[Link]

-

Eaton's Reagent in Microwave Synthesis

-

General Mechanism of Dihydroquinolinone Synthesis

-

Green Chemistry Approaches

Sources

- 1. A Green, Expeditious, One-Pot Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones Using a Mixture of Phosphorus Pentoxide-Methanesulfonic Acid at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones [organic-chemistry.org]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 12. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Production of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one , a privileged scaffold in medicinal chemistry often utilized as an intermediate for alkaloids and functionalized quinolones.

While traditional methods rely on high-temperature cyclizations using Polyphosphoric Acid (PPA)—which poses significant viscosity and quenching hazards at scale—this guide prioritizes Process Intensification . We utilize Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) to lower reaction temperatures and improve workup safety. Furthermore, we provide a Continuous Flow adaptation for the critical cyclization step to mitigate exotherms and maximize throughput.

Strategic Route Selection

To achieve the target 1,3-dimethyl substitution pattern, a two-step sequence involving a Michael addition followed by an intramolecular Friedel-Crafts acylation is selected. This route offers the highest atom economy and uses commercially available, inexpensive starting materials.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Step 1 (Michael Addition): Conjugate addition of N-methylaniline to methyl methacrylate.

-

Step 2 (Cyclization): Acid-mediated intramolecular cyclization using Eaton's Reagent.

Figure 1: Synthetic pathway for the production of 1,3-Dimethyl-2,3-dihydroquinolin-4(1H)-one.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(N-methylanilino)-2-methylpropanoate

Objective: Large-scale preparation of the linear precursor via Michael addition.

-

Reagents:

-

N-Methylaniline (1.0 equiv)

-

Methyl Methacrylate (1.2 equiv)

-

Glacial Acetic Acid (0.1 equiv) - Catalyst

-

-

Equipment: 5L Jacketed Glass Reactor, Overhead Stirrer, Reflux Condenser.

Protocol:

-

Charge: Add N-methylaniline (500 g, 4.66 mol) and glacial acetic acid (28 g, 0.46 mol) to the reactor.

-

Addition: Heat the mixture to 60°C. Add methyl methacrylate (560 g, 5.60 mol) dropwise over 2 hours.

-

Note: The reaction is mildly exothermic.[1] Control jacket temperature to maintain internal temp < 70°C.

-

-

Reaction: After addition, raise temperature to reflux (approx. 100-105°C) and stir for 12 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC until N-methylaniline is < 2%.

-

Workup:

-

Purification: Vacuum distillation (approx. 140-150°C at 2 mmHg) yields the intermediate as a pale yellow oil.

-

Expected Yield: 85-92%

-

Step 2: Cyclization using Eaton's Reagent (Batch Method)

Objective: Intramolecular cyclization. Critical Safety Note: Eaton's reagent is corrosive. PPA is traditionally used but is extremely viscous and dangerous to quench at scale. Eaton's reagent (liquid) allows for better heat transfer and safer quenching.

-

Reagents:

-

Intermediate from Step 1 (1.0 equiv)[3]

-

Eaton’s Reagent (5 mL per gram of substrate)

-

-

Equipment: 2L Jacketed Reactor, Mechanical Stirrer (High Torque).

Protocol:

-

Setup: Purge reactor with Nitrogen. Charge Eaton’s Reagent (1.0 L) and heat to 50°C.

-

Addition: Add the Intermediate (200 g) slowly over 1 hour.

-

Exotherm Alert: Do not allow internal temperature to exceed 85°C. The cyclization is highly exothermic.

-

-

Reaction: Stir at 80°C for 2-3 hours.

-

Endpoint: HPLC analysis shows disappearance of ester peak.

-

-

Quenching (The Hazardous Step):

-

Prepare a separate vessel with Ice/Water (3 kg) and vigorous stirring.

-

Slowly pour the reaction mixture into the ice water. Do not pour water into the acid.

-

Neutralize with 50% NaOH solution or solid Na₂CO₃ to pH 8, keeping temp < 25°C.

-

-

Extraction: Extract with Dichloromethane (3 x 500 mL).

-

Purification:

-

Wash combined organics with brine, dry over MgSO₄.

-

Concentrate. Recrystallize from Hexane/Ethanol if solid, or distill if liquid (Product mp is often low, approx 30-40°C depending on purity).

-

Process Intensification: Continuous Flow Protocol

Why Flow? The cyclization step involves a significant exotherm and a high viscosity reagent. Flow chemistry allows for precise residence time control and superior heat dissipation, eliminating the danger of "runaway" reactions seen in large batch tanks.

Flow Reactor Setup

-

Pump A: Intermediate (neat or 50% solution in nitromethane if viscosity is too high).

-

Reactor: PFA or Hastelloy Coil Reactor (10-20 mL volume).

-

Downstream: Cooling loop -> Back Pressure Regulator (BPR) -> Quench vessel.

Figure 2: Continuous flow setup for the acid-mediated cyclization, ensuring superior heat management.

Flow Parameters:

-

Stoichiometry: 1:5 (Substrate : Eaton's Reagent by volume).

-

Temperature: 90°C (Higher temp allowed due to short residence time).

-

Residence Time: 10-15 minutes.

-

Throughput: Capable of processing ~50-100 g/hour depending on pump capacity.

Analytical Quality Control (QC)

To ensure pharmaceutical grade quality, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Pale yellow oil or low-melting solid |

| Identification | 1H-NMR (400 MHz, CDCl3) | Confirms 1,3-dimethyl pattern (Doublet at ~1.1 ppm for C3-Me, Singlet at ~3.0 ppm for N-Me) |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Residual Solvent | GC-Headspace | < 5000 ppm (EtOAc/DCM) |

| Water Content | Karl Fischer | < 0.5% w/w |

Key NMR Diagnostic Peaks:

-

C3-Methyl:

1.15 (d, J = 7.0 Hz, 3H) -

N-Methyl:

3.05 (s, 3H) -

C2-Protons: Diastereotopic protons at

3.2-3.5 ppm (multiplets).

References

-

Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[4][1] A convenient alternative to polyphosphoric acid.[4] The Journal of Organic Chemistry, 38(23), 4071–4073. Link

-

Yang, Q., et al. (2009). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent.[1] Organic Syntheses, 86, 11. Link

-

Movsisyan, M., et al. (2016). Taming hazardous chemistry in flow: The continuous processing of Eaton's reagent. ChemSusChem, 9(15), 1945-1952. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Vapourtec Application Notes. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. Link

Sources

Troubleshooting & Optimization

Common side reactions in the methylation of dihydroquinolin-4-ones

Technical Support Center: Methylation of Dihydroquinolin-4-ones

Status: Operational Current Topic: Troubleshooting Alkylation Side Reactions Audience: Medicinal Chemists, Process Chemists

Executive Summary

The methylation of 2,3-dihydroquinolin-4(1H)-ones presents a unique set of chemoselective challenges compared to their fully aromatic quinolone counterparts. The presence of the sp³-hybridized C-3 carbon creates an active methylene site, introducing C-alkylation as a major competitor to the desired N-methylation . Furthermore, the ambient nucleophilicity of the amide backbone allows for O-methylation , while the thermodynamic drive toward aromaticity can lead to unintended oxidative dehydrogenation .[1]

This guide deconstructs these failure modes and provides validated protocols to restore reaction fidelity.

Module 1: The Regioselectivity Map (N- vs. O- vs. C-Alkylation)

The dihydroquinolin-4-one scaffold contains three distinct nucleophilic sites. Understanding the electronic bias of each is the key to controlling the reaction.

The Three Competing Pathways

-

N-Methylation (Desired): Occurs at the amide nitrogen (N-1).[1] Favored by soft electrophiles and thermodynamic control.

-

O-Methylation (Side Reaction): Occurs at the carbonyl oxygen (O-4) via the enolate/imidate tautomer.[1] Favored by "hard" electrophiles (e.g., dimethyl sulfate, MeOTf) and kinetic control.[1]

-

C-Methylation (Side Reaction): Occurs at the

-carbon (C-3).[1] The C-3 protons are acidic (

Visualizing the Divergence

The following diagram illustrates the mechanistic branching points based on reaction conditions.

Figure 1: Mechanistic divergence in the alkylation of dihydroquinolin-4-ones. Note the critical role of base strength in determining the reactive intermediate.

Module 2: Troubleshooting Specific Side Reactions

Issue 1: C-Alkylation (The "Gem-Dimethyl" Effect)

Symptom: NMR shows a doublet or singlet methyl peak at ~1.2 ppm, and the integration of C-3 protons is reduced or absent.[1] Root Cause: The use of strong bases (e.g., NaH, LDA) generates the thermodynamic enolate at C-3 rather than just the N-anion.[1] Once C-3 is methylated, the remaining proton becomes more acidic, often leading to rapid second methylation (gem-dimethylation). Solution:

-

Switch Base: Move to a weaker base that can deprotonate the Amide N-H (

) but struggles to deprotonate the C-3 ( -

Solvent Effect: Use aprotic polar solvents like DMF or Acetone.[1] Avoid THF if C-alkylation is observed, as it stabilizes enolates aggregates.

Issue 2: O-Methylation (Imidate Formation)

Symptom: Product is unstable to hydrolysis; IR shows loss of Carbonyl stretch (~1680 cm⁻¹) and appearance of C=N stretch.[1] Root Cause: Hard-Soft Acid Base (HSAB) mismatch.[1] The Oxygen is a "hard" nucleophile. Using "hard" electrophiles like Dimethyl Sulfate (DMS) or Methyl Triflate increases O-attack.[1] Solution:

-

Electrophile Selection: Use Methyl Iodide (MeI) .[1] Iodide is a soft leaving group, favoring attack by the softer Nitrogen nucleophile.[1]

-

Temperature: Increase temperature slightly (to 40-60°C). O-methylation is often the kinetic product (faster to form), while N-methylation is the thermodynamic product (more stable). Heating promotes equilibration to the N-isomer.

Issue 3: Oxidative Aromatization

Symptom: Loss of C-2 and C-3 protons in NMR. Product converts to a fully aromatic quinolin-4-one. Root Cause: Dihydroquinolin-4-ones are susceptible to dehydrogenation. Basic conditions in the presence of trace oxygen can catalyze this aromatization. Solution:

-

Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to base addition.[1]

-

Avoid Oxidants: Ensure reagents (especially NaH) are free of oxidative contaminants.[1]

Module 3: Validated Experimental Protocols

Protocol A: Standard N-Methylation (High Selectivity)

Recommended for most substrates to minimize C-alkylation and O-alkylation.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Base:

(2.0 equiv) or -

Electrophile: MeI (1.2 equiv)[1]

-

Solvent: DMF (0.2 M) or Acetone (0.1 M)

Step-by-Step:

-

Dissolution: Dissolve the dihydroquinolin-4-one in anhydrous DMF under an inert atmosphere (Ar/N2).

-

Base Activation: Add

.[1] Stir at Room Temperature (RT) for 30 minutes. Note: This "aging" period allows deprotonation of the N-H without generating the C-3 enolate. -

Addition: Add MeI dropwise via syringe.

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

, and concentrate.

Protocol B: Troubleshooting "Stalled" Reactions

Use this ONLY if Protocol A fails due to steric hindrance, acknowledging the higher risk of C-alkylation.

Reagents:

-

Base: NaH (60% dispersion, 1.1 equiv - Strict Stoichiometry)

-

Solvent: THF (0.1 M) at 0°C.

Critical Control Point: Add the base at 0°C and stir for only 15 minutes. Add MeI immediately. Do not allow the reaction to warm to RT until the electrophile is added. This kinetic quenching minimizes the window for C-3 enolate equilibration.

Module 4: Diagnostic Data Table

| Observation (NMR/LCMS) | Diagnosis | Corrective Action |

| New peak at ~3.5 ppm (s, 3H) | N-Methylation (Success) | Proceed to isolation. |

| New peak at ~3.9 ppm (s, 3H) | O-Methylation (Imidate) | Switch to MeI; Increase reaction temp to 50°C to favor thermodynamic N-product. |

| Doublet/Singlet at ~1.2 ppm | C-Methylation (C3) | Switch base from NaH to |

| Loss of C2/C3 multiplet signals | Aromatization (Quinolinone) | Degas solvents; Perform reaction under strict Argon balloon. |

| M+15 peak in MS (M+Me) | Quaternization (Ammonium salt) | Reduce MeI to 1.05 equiv; Stop reaction immediately upon consumption of starting material. |

References

-

Regioselectivity Mechanisms

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

-

Source: [1]

-

C-Alkylation Risks

- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (Highlights the reactivity of sp3 carbons in dihydro-heterocycles).

-

Source: [1]

-

Aromatization Side Reactions

-

General Alkylation of Amides

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dihydroquinolinone synthesis [organic-chemistry.org]

- 5. Structural basis of O-methylation of (2-heptyl-)1-hydroxyquinolin-4(1H)-one and related compounds by the heterocyclic toxin methyltransferase Rv0560c of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing temperature and pressure for quinolinone cyclization reactions

Introduction

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I often see researchers struggle not with the chemistry of quinolinones, but with the physics of the reaction vessel. The formation of the quinolinone core—whether the 2-isomer (carbostyril) or the 4-isomer—is governed strictly by the interplay of kinetic vs. thermodynamic control and phase behavior under pressure.

This guide moves beyond basic recipes. We will troubleshoot why your cyclization failed, why you isolated the wrong regioisomer, and how to safely leverage high-pressure regimes (Microwave and Flow) to break kinetic barriers.

Module 1: Thermal Cyclization & Regioselectivity

(The Conrad-Limpach vs. Knorr Dilemma)

User Question: "I am attempting a condensation between aniline and ethyl acetoacetate. I’m targeting the 4-quinolinone, but I keep isolating the 2-quinolinone (acetoacetanilide) derivative or a mixture. How does temperature dictate this selectivity?"

Scientist’s Diagnosis: You are fighting a battle between Kinetic Control (imine formation) and Thermodynamic Control (amide formation). The temperature at the initial condensation step—not just the final cyclization—determines your product scaffold.

The Mechanism:

-

Low Temperature (<100°C): Favors the nucleophilic attack of the aniline nitrogen on the ketone carbonyl. This forms the

-anilinocrotonate (Enamine/Imine). Thermal cyclization of this intermediate at very high temperatures (250°C) yields the 4-quinolinone (Conrad-Limpach). -

High Temperature (>140°C): Favors the attack on the ester carbonyl, eliminating ethanol to form the

-ketoanilide (Amide). Acid-mediated cyclization of this intermediate yields the 2-quinolinone (Knorr).

Troubleshooting Protocol:

| Parameter | Target: 4-Quinolinone (Conrad-Limpach) | Target: 2-Quinolinone (Knorr) |

| Initial Mixing T | Room Temp to 60°C | >110°C (Refluxing Xylene/Toluene) |

| Catalyst | Acid catalyst (HCl) often used to trap the imine. | None initially; strong acid (H₂SO₄/PPA) used after amide formation. |

| Water Removal | Desiccant (CaSO₄) or Dean-Stark (Low T). | Dean-Stark (High T) to drive equilibrium. |

| Cyclization T | Flash heat to 250°C (Dowtherm A). | 90–120°C (in PPA or H₂SO₄). |

Visualizing the Pathway Divergence

Figure 1: Divergent synthesis pathways controlled by initial condensation temperature.

Module 2: High-Pressure & Microwave Optimization

User Question: "I switched my cyclization to a microwave reactor to save time. I’m running at 200°C in Ethanol, but the vessel keeps over-pressurizing and aborting the run. Should I just lower the temperature?"

Scientist’s Diagnosis: Do not lower the temperature immediately; you will lose the kinetic benefit of the microwave. The issue is Vapor Pressure Management . Ethanol at 200°C generates approximately 30 bar (435 psi) of pressure, which is near the safety limit of many standard microwave vials (typically 20-30 bar).

The Physics of Superheating: In a sealed vessel (autoclave or MW), you can heat a solvent far above its atmospheric boiling point. This exponentially increases the reaction rate (Arrhenius Law). However, the pressure increases non-linearly.

Troubleshooting Guide:

-

Check the Filling Factor:

-

Rule: Never fill a microwave vial >65% or <10% volume.

-

Reason: Too full = insufficient headspace for gas expansion (hydraulic lock). Too empty = poor temperature measurement by IR sensors.

-

-

Solvent Swap Strategy (The "Loss Tangent" Factor): If Ethanol generates too much pressure, switch to a solvent with a higher boiling point or lower vapor pressure at the target temperature, while maintaining polarity.

| Solvent | Boiling Point (1 atm) | Approx. Pressure at 200°C | Suitability for High T Cyclization |

| Ethanol | 78°C | ~30 bar (High Risk) | Poor for >180°C reactions. |

| Butanol | 117°C | ~10 bar (Safe) | Excellent . Good solubility, lower P. |

| Water | 100°C | ~15 bar (Safe) | Good , but solubility of organics is poor. |

| DMSO | 189°C | < 2 bar (Very Safe) | Excellent P profile, but hard to remove. |

| Dowtherm A | 258°C | Negligible | Ideal for open-vessel, high T thermal shock. |

Actionable Advice: Switch from Ethanol to n-Butanol or Chlorobenzene . You will achieve the same 200°C reaction temperature but with significantly reduced internal pressure (~5-10 bar), preventing vessel failure.

Module 3: Palladium-Catalyzed Carbonylation (CO Pressure)

User Question: "I am performing a Pd-catalyzed carbonylative cyclization to make 4-quinolinones using 2-iodoaniline and an alkyne. I increased the CO pressure from 5 bar to 40 bar to push the reaction, but my yield actually dropped. Why?"

Scientist’s Diagnosis: This is a classic counter-intuitive phenomenon in catalysis. While Henry’s Law dictates that higher pressure increases gas concentration in the liquid, excessive CO pressure poisons the catalyst .

The Causality:

Palladium requires open coordination sites to bind the oxidative addition adduct (Ar-Pd-I) and the alkyne. Carbon Monoxide (CO) is a strong

-

Optimal Pressure: Enough CO to facilitate insertion into the Pd-C bond.

-

Excess Pressure: CO saturates the Palladium center (forming inactive Pd(CO)n species), preventing the alkyne coordination and arresting the catalytic cycle.

Optimization Workflow:

-

Pressure Screening: Run a Design of Experiments (DoE) at 1, 5, 10, and 20 bar.

-

Temperature/Pressure Correlation: If you must use high pressure (e.g., for scale-up safety in flow), you must increase the temperature . Higher T promotes CO dissociation from the metal center, reopening the active sites.

-

Alternative CO Sources: For small scale, avoid gas cylinders. Use Molybdenum Hexacarbonyl [Mo(CO)₆] or Phenyl Formate . These release CO in situ at a controlled rate, preventing saturation.

Module 4: Validated Experimental Protocols

Protocol A: Classic Conrad-Limpach (Thermal Shock)

Use for: Synthesis of 4-hydroxyquinolines.

-

Condensation (Step 1):

-

Mix aniline (10 mmol),

-ketoester (10 mmol), and catalytic HCl (2 drops) in Benzene or Toluene (20 mL). -

Reflux with a Dean-Stark trap until theoretical water is collected (approx. 3-5 hours).

-

Evaporate solvent to obtain the oily

-anilinocrotonate.

-

-

Cyclization (Step 2 - Critical):

-

Heat Dowtherm A (diphenyl ether/biphenyl mixture) to a rolling reflux (~250°C ) in a large flask.

-

Technique: Add the crude oil from Step 1 dropwise into the boiling Dowtherm.

-

Why? This "High Dilution + Thermal Shock" technique favors intramolecular cyclization over intermolecular polymerization.

-

Reflux for 15-30 mins. Cool. Dilute with hexane. Filter the precipitated solid.[1][2]

-

Protocol B: Microwave-Assisted Gould-Jacobs

Use for: Rapid library generation of 4-quinolinones.

-

Preparation:

-

Reactant: Aniline derivative + Diethyl ethoxymethylenemalonate (EMME).

-

Solvent: Diphenyl ether (Do not use Ethanol).

-

-

Setup:

-

Vessel: 10 mL Silicon Carbide (SiC) or Pyrex vial (SiC absorbs MWs, heating difficult solvents efficiently).

-

Cap: Teflon-lined crimp cap.

-

-

Parameters:

-

Temperature: 220°C.

-

Hold Time: 10 minutes.

-

Stirring: High (600 rpm).

-

Pre-stir: 30 seconds (prevents hot spots).

-

-

Workup:

References

-

Conrad-Limpach/Knorr Mechanisms

-

Microwave Synthesis & Pressure

- Title: Controlled Microwave He

- Source: Angewandte Chemie Int. Ed. 2004, 43, 6250–6284.

-

URL:[Link]

-

Flow Chemistry Optimization

-

Palladium Carbonylation (CO Pressure Effects)

-

Thermodynamic vs Kinetic Control

- Title: Kinetic versus Thermodynamic Control in the Synthesis of Quinolines.

- Source: BenchChem Technical Notes / Wikipedia Summary.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vapourtec.com [vapourtec.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Conversion Rates in Quinolinone N-Alkylation

Welcome to the technical support center for quinolinone N-alkylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this critical transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and achieve your desired reaction outcomes. This resource is structured in a question-and-answer format to directly address the common hurdles you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quinolinone N-alkylation reaction is showing very low conversion to the desired product. What are the most likely causes?

Low conversion is a frequent issue in N-alkylation reactions. The root cause often lies in one or more of the following key reaction parameters: the base, the solvent, the alkylating agent, or the reaction temperature. Inefficient deprotonation of the quinolinone nitrogen is a primary suspect.[1]

Here is a systematic approach to diagnosing the problem:

-

Inadequate Base: The base's strength and solubility are paramount for efficient deprotonation of the quinolinone nitrogen. If the base is too weak or insoluble in your reaction medium, the concentration of the nucleophilic quinolinone anion will be insufficient to drive the reaction forward.[1]

-

Suboptimal Solvent: The solvent plays a crucial role in solvating the reactants, facilitating the formation of the nucleophile, and promoting the SN2 pathway. A poor solvent choice can hinder the reaction kinetics.[1]

-

Poor Leaving Group on the Alkylating Agent: The facility of the SN2 reaction is highly dependent on the nature of the leaving group on your alkylating agent.

-

Steric Hindrance: Bulky substituents on either the quinolinone or the alkylating agent can significantly impede the approach of the nucleophile to the electrophilic carbon, thereby slowing down the reaction rate.[1][2]

Q2: I'm using potassium carbonate as my base in DMF, a standard procedure, but the conversion is still poor. What should I try next?

While K2CO3 in DMF is a common starting point, its effectiveness can be substrate-dependent. Here’s a troubleshooting workflow to optimize your base and solvent system:

Troubleshooting Workflow: Optimizing Base and Solvent Conditions

Caption: A workflow for troubleshooting base and solvent issues.

Detailed Steps:

-

Enhance Base Solubility & Reactivity: Even with K2CO3, solubility can be a limiting factor. Consider switching to cesium carbonate (Cs2CO3), which is often more soluble and can accelerate the reaction.[3] For particularly stubborn substrates, a stronger base like sodium hydride (NaH) may be necessary to achieve complete deprotonation.

-

Solvent Screening: Polar aprotic solvents like DMF and DMSO are generally preferred for SN2 reactions as they effectively solvate cations, leaving the anion more nucleophilic.[1] If solubility of your quinolinone is an issue, consider a solvent in which all components are fully dissolved at the reaction temperature. Be cautious when heating DMF in the presence of a strong base, as it can decompose.[4]

-

Temperature Optimization: N-alkylation reactions can have a significant activation energy barrier. Gradually increasing the reaction temperature in a controlled manner can often lead to improved conversion. The use of a microwave reactor can sometimes dramatically accelerate these reactions and improve yields.[1][4]

Table 1: Common Bases and Solvents for Quinolinone N-Alkylation

| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |

| K2CO3 | ~10.3 | DMF, Acetone, ACN | Standard, mild base. Solubility can be an issue.[1][4][5] |

| Cs2CO3 | ~10.3 | DMF, DMSO, ACN | More soluble and often more effective than K2CO3.[3] |

| NaH | ~35 | THF, DMF | Very strong, non-nucleophilic base. Use with caution (flammable). |

| DBU | ~13.5 | ACN, Toluene | Strong, non-nucleophilic organic base. |

Q3: My reaction is producing a significant amount of an O-alkylated byproduct. How can I improve the N-selectivity?

The formation of O-alkylated products is a common competing reaction, especially for quinolin-2-ones and quinolin-4-ones which exist in tautomeric forms.[5] The regioselectivity of alkylation is governed by the principles of Hard and Soft Acid-Base (HSAB) theory.[6]

Mechanism: N- vs. O-Alkylation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Steric effects - Wikipedia [en.wikipedia.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Regioselectivity in 1,3-Dimethyl Quinolinone Synthesis

Welcome, researchers and chemists, to the dedicated support center for the synthesis of 1,3-dimethyl quinolinones. This guide is designed to provide field-proven insights and practical troubleshooting for one of the most common challenges in this area: controlling regioselectivity. As Senior Application Scientists, we understand that achieving the desired isomer is critical for downstream applications in drug discovery and materials science. This resource consolidates our expertise into actionable FAQs and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

This section addresses the high-level strategic questions you should consider before and during your synthesis.

Q1: What are the primary synthetic routes to 1,3-dimethyl quinolinones, and which regioisomers can they form?

A: The most direct and classical approach for synthesizing 1,3-dimethyl quinolinones is the Conrad-Limpach-Knorr synthesis . This method involves the condensation of an N-methylaniline with a β-ketoester, in this case, methyl acetoacetate. The reaction can be directed to form two primary regioisomers: 1,3-dimethylquinolin-4-one and 1,3-dimethylquinolin-2-one. The control between these two isomers is a classic example of kinetic versus thermodynamic control.[1]

Q2: What are the key factors that determine whether the -2-one or -4-one isomer is formed?

A: The regiochemical outcome is primarily dictated by the reaction conditions, specifically temperature and the nature of the catalyst (acidic or basic).

-

Kinetic Control (Favors 4-Quinolinone): Lower temperatures (typically below 150°C) favor the irreversible, faster-forming 1,3-dimethylquinolin-4-one. This is the hallmark of the Conrad-Limpach pathway.

-

Thermodynamic Control (Favors 2-Quinolinone): Higher temperatures (often >200°C), typically in the presence of a strong acid like sulfuric acid or polyphosphoric acid (PPA), favor the more stable 1,3-dimethylquinolin-2-one.[1][2] These conditions allow the initial product to equilibrate to the thermodynamically preferred isomer, which is characteristic of the Knorr pathway.[2]

Q3: I'm observing a mixture of both regioisomers. How can I improve the selectivity?

A: A mixture of isomers is a common problem and usually indicates that the reaction conditions are in an intermediate zone between kinetic and thermodynamic control. To improve selectivity:

-

For the 4-one isomer: Ensure your reaction temperature is kept consistently low and that the cyclization is performed under conditions that are not strongly acidic, which could promote equilibration.

-

For the 2-one isomer: Increase the reaction temperature significantly and use a strong acid catalyst to ensure the reaction reaches thermodynamic equilibrium.[2] Extending the reaction time at high temperature can also help drive the conversion to the more stable product.

Q4: Can the choice of base in other cyclization methods, like the Camps cyclization, influence regioselectivity?

A: Absolutely. While the Conrad-Limpach-Knorr is common for this specific substitution pattern, the principles from other methods like the Camps cyclization are instructive. In the Camps cyclization of an N-(2-acylaryl)amide, a stronger base (like NaOH) tends to favor deprotonation at the ketone's α-position, leading to the quinolin-4-one.[3] Conversely, a weaker base (like Cs₂CO₃) can favor deprotonation at the amide's γ-position, resulting in the quinolin-2-one isomer.[3] This highlights the critical role of the catalyst/reagent in directing the cyclization pathway.

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: Poor Regioselectivity - The Undesired Isomer is the Major Product

You are targeting the 1,3-dimethylquinolin-2-one (thermodynamic product) but are isolating the 1,3-dimethylquinolin-4-one (kinetic product) as the major component.

Root Cause Analysis: This outcome strongly suggests your reaction conditions are not sufficient to overcome the activation barrier for equilibration to the more stable 2-one isomer. The reaction is likely operating under kinetic control.

Solutions:

-

Increase Reaction Temperature: The most critical parameter for favoring the Knorr product (2-one) is high temperature. Cyclization is often performed in a high-boiling, inert solvent like diphenyl ether or mineral oil to achieve temperatures of 250°C or higher.[1][4]

-

Utilize a Strong Acid Catalyst: A strong acid catalyst is essential for promoting the reversible cyclization needed for thermodynamic control. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used.[2] A large excess of the acid can be required to promote the formation of the necessary dicationic intermediate.[2]

-

Increase Reaction Time: At the appropriate high temperature, ensure the reaction is held long enough for the equilibrium to be established. Monitor the reaction by TLC or LC-MS to track the disappearance of the kinetic product and the appearance of the thermodynamic product.

Data-Driven Decision Making:

| Parameter | To Favor 1,3-dimethylquinolin-4-one (Kinetic) | To Favor 1,3-dimethylquinolin-2-one (Thermodynamic) |

| Temperature | Lower (e.g., 100-140°C) | Higher (e.g., >250°C)[4] |

| Catalyst | Typically base-catalyzed or thermal (neat) | Strong Acid (H₂SO₄, PPA)[2] |

| Solvent | Not always necessary | High-boiling inert (Diphenyl ether, Mineral Oil)[1] |

| Control Type | Kinetic | Thermodynamic[1] |

Problem 2: Low Overall Yield Despite Good Selectivity